1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by two distinct electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 6-position of the phenyl ring. These substituents confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a compound of interest in pharmaceutical and agrochemical research. Its structural complexity arises from the combination of fluorine and sulfur atoms, which influence electronic distribution and steric interactions .
Properties
Molecular Formula |
C11H8F6O2S |
|---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)5-7-8(19-10(12,13)14)3-2-4-9(7)20-11(15,16)17/h2-4H,5H2,1H3 |
InChI Key |
SGUKALILAYIYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable phenyl precursor with trifluoromethyl phenyl sulfone under visible light irradiation, which promotes the S-trifluoromethylation of thiophenols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two closely related derivatives:
1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Structure : A trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
- Molecular Formula : C₁₀H₇F₃O.
- Key Differences :
- Lacks the -SCF₃ and -OCF₃ substituents, resulting in lower molecular weight and reduced lipophilicity.
- The -CF₃ group at the 3-position creates a less sterically hindered environment compared to the 2,6-disubstituted target compound.
- Applications : Intermediate in fenfluramine synthesis, highlighting its role in producing serotoninergic agents .
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one
- Structure : -OCF₂H at the 2-position and -CF₃ at the 6-position.
- Molecular Formula : C₁₁H₉F₅O₂.
- Key Differences :
- -OCF₂H vs. -OCF₃ : The difluoromethoxy group has one fewer fluorine, reducing electron-withdrawing effects and lipophilicity.
- -CF₃ vs. -SCF₃ : The trifluoromethyl group lacks sulfur, leading to lower molar mass (268.18 g/mol vs. ~300 g/mol estimated for the target compound) and altered steric demands.
- Physicochemical Impact :
Data Table: Structural and Functional Comparison
| Property | 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one | 1-(3-(Trifluoromethyl)phenyl)propan-2-one | 1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one |
|---|---|---|---|
| Substituents | -OCF₃ (2-position), -SCF₃ (6-position) | -CF₃ (3-position) | -OCF₂H (2-position), -CF₃ (6-position) |
| Molecular Formula | C₁₁H₈F₆O₂S (estimated) | C₁₀H₇F₃O | C₁₁H₉F₅O₂ |
| Molar Mass (g/mol) | ~300 (estimated) | ~200 (estimated) | 268.18 |
| Lipophilicity (logP) | High (due to -SCF₃ and -OCF₃) | Moderate | Moderate to High |
| Key Applications | Pharmaceutical intermediates, agrochemicals | Fenfluramine synthesis | Research chemical, potential intermediate |
| Synthetic Complexity | High (due to -SCF₃ introduction) | Moderate | Moderate |
Research Findings and Implications
- Metabolic Stability: The -SCF₃ group is known to resist oxidative metabolism better than -CF₃, suggesting the target compound may exhibit prolonged biological activity in vivo .
- Synthetic Challenges : Introducing -SCF₃ requires specialized reagents (e.g., trifluoromethylthiolation agents), increasing synthesis complexity compared to -CF₃ or -OCF₂H derivatives .
Biological Activity
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy and trifluoromethylthio groups present in its structure may enhance its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.
- Molecular Formula : C11H7F6O2S
- Molecular Weight : 352.68 g/mol
- Boiling Point : 254.1 ± 40.0 °C (predicted)
- Density : 1.51 ± 0.1 g/cm³ (predicted)
The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammation. The trifluoromethoxy group is known to enhance receptor affinity, while the trifluoromethylthio moiety may influence metabolic stability and bioavailability.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, derivatives containing trifluoromethyl groups have demonstrated efficacy in models of epilepsy, particularly in the maximal electroshock (MES) test, which assesses the ability to prevent tonic seizures.
| Compound | Test Model | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | MES | 100% protection | |
| Compound B | 6 Hz test | 80% protection | |
| Compound C | scPTZ model | 75% protection |
Antinociceptive Activity
In addition to anticonvulsant effects, compounds similar to this compound have shown promising antinociceptive properties. For example, in formalin-induced pain models, certain derivatives significantly reduced pain responses.
Case Studies
Research has focused on the synthesis and biological evaluation of various derivatives of this compound. For instance, a study published in MDPI characterized several analogs for their anticonvulsant and antinociceptive activities, revealing that specific modifications to the trifluoromethylthio group enhanced efficacy against seizures and pain models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
